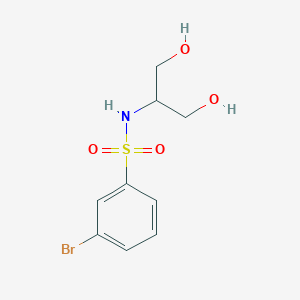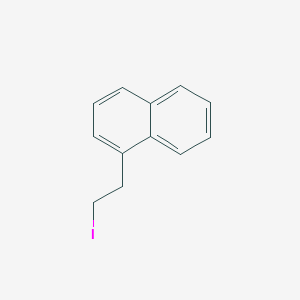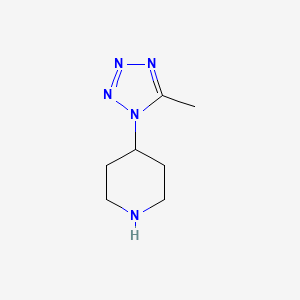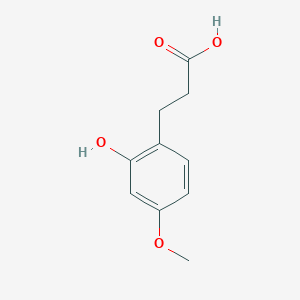
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O4. It is also known as 4-Methoxymelilotic acid. This compound is a phenolic acid, which means it contains a phenol group (a hydroxyl group attached to a benzene ring) and a carboxylic acid group. It is a derivative of hydroxycinnamic acid and is found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid can be synthesized through several methods. One common method involves the esterification of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the demethylation of a precursor compound using sodium ethanethiolate, followed by esterification with ethanol and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale esterification and decarboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic acids depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and anti-obesity effects . The compound activates this receptor, leading to the stimulation of lipid catabolism pathways and improvement of hepatic steatosis . Additionally, it inhibits prostaglandin E2 production, which contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid can be compared with other similar compounds such as:
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
2-(4-Methylphenyl)propanoic acid: Known for its use as an intermediate in the synthesis of various pharmaceuticals.
3-(2-Methoxyphenyl)propanoic acid: Another phenolic acid with different substitution patterns on the benzene ring, leading to variations in its chemical reactivity and biological activity.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
21144-17-2 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
InChI Key |
CGWRDLSMEFSEDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


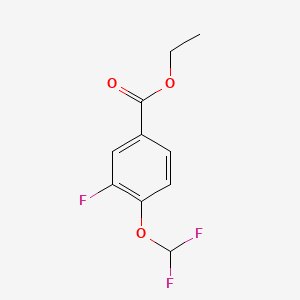
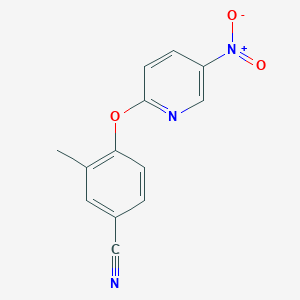


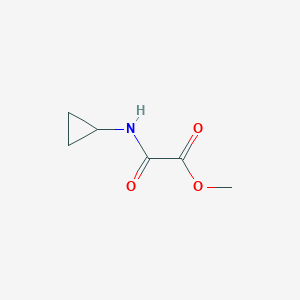
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
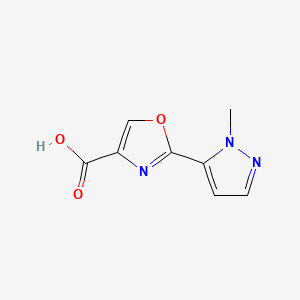
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)

